![molecular formula C11H9NO2S2 B4088853 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone](/img/structure/B4088853.png)
3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone
Overview
Description
3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone, also known as raltegravir, is a medication used to treat HIV infections. It belongs to a class of drugs called integrase inhibitors, which work by blocking the action of the integrase enzyme that HIV uses to replicate itself. Raltegravir was first approved by the US Food and Drug Administration (FDA) in 2007 and has since become an important component of HIV treatment regimens worldwide.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone involves binding to the integrase enzyme and preventing it from inserting the viral DNA into the host cell's DNA. This prevents the virus from replicating and spreading to other cells. Raltegravir is highly specific for the integrase enzyme and has little to no activity against other cellular enzymes.
Biochemical and Physiological Effects
Raltegravir has been shown to be highly effective in reducing viral load and increasing CD4+ cell counts in HIV-infected patients. It has also been shown to be effective in reducing the risk of HIV transmission from mother to child during pregnancy and delivery. In addition, 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone has been shown to have minimal effects on lipid metabolism and glucose homeostasis, making it a favorable option for patients with metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone is its high potency and specificity for the integrase enzyme. This makes it a valuable tool for studying the role of integrase in viral replication and pathogenesis. However, one limitation of 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone is its high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone. One area of interest is the development of new integrase inhibitors with improved potency and selectivity. Another area of research is the use of 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone in combination with other antiviral drugs to improve treatment outcomes and reduce the risk of drug resistance. Finally, there is ongoing research on the long-term effects of 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone on HIV disease progression and overall health outcomes.
Scientific Research Applications
Raltegravir has been extensively studied in clinical trials and has been shown to be highly effective in suppressing HIV replication. It is generally well-tolerated by patients and has a low risk of drug interactions. In addition to its use in HIV treatment, 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone has also been investigated for use in other viral infections such as hepatitis B and C, as well as in certain types of cancer.
properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)oxolan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-10-9(5-6-14-10)16-11-12-7-3-1-2-4-8(7)15-11/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXKWVIPUGCIJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.